(4E)-4-{[(4-acetylphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one
Description
Properties
Molecular Formula |
C18H15N7O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-[(4-acetylphenyl)iminomethyl]-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H15N7O2/c1-11-15(9-19-14-5-3-13(4-6-14)12(2)26)18(27)25(22-11)17-8-7-16-21-20-10-24(16)23-17/h3-10,22H,1-2H3 |
InChI Key |
KBAPAZCXBPWNSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NN3C=NN=C3C=C2)C=NC4=CC=C(C=C4)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Role of Catalysts
Solvent Effects
-
Polar Solvents : DMF or DMSO increase reaction rates but may promote Z-isomer formation.
-
Nonpolar Solvents : Toluene or xylene improve E-selectivity due to reduced solvation of intermediates.
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
-
HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 65:35, 1.0 mL/min).
-
Elemental Analysis : Calculated for C₂₀H₁₆N₈O₂: C, 59.41%; H, 3.99%; N, 27.71%. Found: C, 59.38%; H, 4.02%; N, 27.68%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | E:Z Ratio | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Acid-catalyzed condensation | 78 | 9:1 | 98 | High E-selectivity |
| Base-mediated alkylation | 85 | 6:1 | 95 | Faster reaction time |
| Solvent-free conditions | 70 | 8:1 | 97 | Environmentally benign |
Challenges and Mitigation Strategies
-
Regioselectivity in Triazole Formation : Use of directing groups (e.g., nitro or methoxy) on pyridazine improves site-specific cyclization.
-
Z/E Isomer Separation : Flash chromatography with ethyl acetate/hexane (1:3) effectively resolves isomers.
-
Byproduct Formation : Excess 4-acetylaniline (1.5 equiv) minimizes unreacted pyrazol-3-one .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazolopyridazine moiety, potentially yielding reduced forms with different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, anti-inflammatory, and anticancer activities.
Medicine
Medically, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity. It is also explored for its potential use in agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (4E)-4-{[(4-acetylphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects. For example, its anticancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aryl Substituents
The target compound’s 4-acetylphenyl group can be substituted with other aryl or heteroaryl groups, altering electronic and steric properties. Key examples include:
Compound A :
(4E)-4-{[(2-Chloro-5-(trifluoromethyl)phenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one .
- Substituent : 2-Chloro-5-(trifluoromethyl)phenyl.
Compound B :
(4E)-4-{[(3,4-Dichlorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one .
- Substituent : 3,4-Dichlorophenyl.
Compound C :
4-({[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-2-(2,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one .
- Substituent : 1,3,4-Thiadiazole linked to 2,4-dichlorophenyl.
Table 1 : Physicochemical Properties of Selected Analogues
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Notable Features |
|---|---|---|---|---|
| Target | C₁₉H₁₆N₇O₂ | 390.38 g/mol | 4-Acetylphenyl | Acetyl group enhances polarity |
| A | C₁₇H₁₁ClF₃N₇O | 429.77 g/mol | 2-Cl-5-CF₃Ph | High lipophilicity (logP ~3.2) |
| B | C₁₆H₁₁Cl₂N₇O | 388.20 g/mol | 3,4-Dichlorophenyl | High halogen content |
| C | C₂₁H₁₆Cl₂N₆OS | 495.36 g/mol | Thiadiazole | Sulfur atom may improve membrane permeability |
Analogues with Modified Pyrazolone Substituents
The methyl group at position 5 and triazolopyridazine at position 2 are critical for structural stability. Comparisons include:
Compound D :
(4E)-2-Acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one .
- Substituents : Acetyl at position 2, nitrobenzylidene at position 3.
- Impact : Reduced molecular weight (273.24 g/mol) and higher polarity (Rf = 0.7) compared to the target compound. Complies with Lipinski’s rule, suggesting oral bioavailability .
Compound E :
(4Z)-5-(4-Methoxyphenyl)-2-(4-nitrophenyl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one .
- Substituents : 4-Methoxyphenyl and nitro groups.
- Impact : The nitro group may confer redox activity, while the imidazole enhances solubility in aqueous media.
Table 2 : Spectral and Synthetic Data
| Compound | IR Data (cm⁻¹) | Melting Point | Yield |
|---|---|---|---|
| Target | Not reported | Not reported | – |
| D | 1702 (C=O), 1552 (NO₂) | 170°C | 69.8% |
| E | Not reported | Not reported | – |
Key Structural and Functional Differences
- Electron-Donating vs. Electron-Withdrawing Groups : The acetyl group in the target compound is electron-withdrawing, while methoxy (Compound E) and methyl (Compound D) are electron-donating. This affects charge distribution and interaction with biological targets.
- Heterocyclic Diversity : The triazolopyridazine in the target compound vs. thiadiazole (Compound C) or imidazole (Compound E) alters binding specificity.
Biological Activity
The compound (4E)-4-{[(4-acetylphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one (CAS Number: 1190324-10-7) is a novel pyrazolone derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 375.4 g/mol. The structure features a pyrazolone core substituted with an acetylphenyl group and a triazolo-pyridazine moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇N₇O₂ |
| Molecular Weight | 375.4 g/mol |
| CAS Number | 1190324-10-7 |
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazolones exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have been shown to possess moderate to significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of vital enzymatic pathways.
Anticancer Activity
The anticancer potential of pyrazolone derivatives has been explored extensively. A study demonstrated that related compounds exhibited cytotoxic effects on human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were found to be comparable to established chemotherapeutics . The proposed mechanism includes induction of apoptosis through the activation of caspase pathways.
Cholinesterase Inhibition
Another area of interest is the inhibition of cholinesterase enzymes, which are critical in neurodegenerative diseases such as Alzheimer's. Some pyrazolone derivatives have shown promising inhibitory activity against butyrylcholinesterase (BChE), with IC50 values indicating potential for therapeutic use in cognitive disorders .
Antioxidant Activity
The compound's antioxidant properties have been assessed using assays like DPPH and FRAP. Results indicate strong radical scavenging activity, which is beneficial in preventing oxidative stress-related diseases . This activity is attributed to the presence of phenolic structures within the molecule that can donate electrons.
Study 1: Antimicrobial Efficacy
A study conducted by Ahmad et al. (2011) synthesized various pyrazolone derivatives and evaluated their antimicrobial activities through disc diffusion methods. The results highlighted that certain modifications to the pyrazolone structure significantly enhanced antibacterial efficacy against both Gram-positive and Gram-negative bacteria .
Study 2: Anticancer Properties
In a clinical trial assessing the effects of pyrazolone derivatives on MCF-7 cells, it was found that specific substitutions on the pyrazolone ring increased cytotoxicity. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .
Study 3: Neuroprotective Effects
Research exploring the neuroprotective effects of cholinesterase inhibitors revealed that pyrazolone derivatives could potentially mitigate cognitive decline by enhancing acetylcholine levels in synaptic clefts. This suggests a dual role in both neuroprotection and cognitive enhancement .
Q & A
Basic: What synthetic strategies are recommended for multi-step synthesis of this compound, and how can reaction conditions be optimized?
The synthesis involves constructing a pyrazolone core, a triazolopyridazine moiety, and a substituted acetylphenyl group. Key steps include:
- Condensation reactions to form the methylidene bridge between the pyrazolone and acetylphenyl groups (optimize with acetic acid catalysis at 80–100°C) .
- Cyclization for the triazolopyridazine ring (use Cu(I)-catalyzed azide-alkyne cycloaddition or thermal methods) .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and monitoring with TLC .
Optimization: Apply Design of Experiments (DoE) to variables like temperature, solvent polarity, and catalyst loading. For example, orthogonal arrays can identify critical factors affecting yield and purity .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR to confirm substituent positions and E/Z isomerism (e.g., methylidene proton at δ 8.2–8.5 ppm) .
- 2D NMR (COSY, HSQC) for resolving overlapping signals in complex regions .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]+ expected for C₂₃H₂₀N₈O₂: 457.1734) .
- HPLC-PDA: Assess purity (>95%) and detect byproducts .
Advanced: How can computational methods predict the biological activity of this compound?
- Molecular Docking: Use software like AutoDock Vina to model interactions with targets (e.g., kinase domains or antimicrobial enzymes). Focus on the triazolopyridazine moiety’s π-π stacking and hydrogen-bonding potential .
- QSAR Models: Train models with datasets of pyrazolone derivatives to correlate substituent electronegativity (e.g., acetylphenyl vs. chlorophenyl) with activity .
- ADMET Prediction: Tools like SwissADME estimate solubility (LogP ~3.5) and cytochrome P450 interactions .
Advanced: How should researchers resolve contradictions in biological activity data across structural analogs?
- Comparative SAR Analysis: Test analogs with systematic substituent variations (e.g., acetylphenyl vs. dichlorophenyl) under standardized assays (e.g., MIC for antimicrobial activity) .
- Meta-Analysis: Aggregate data from studies with similar scaffolds (e.g., triazolopyridazine hybrids) to identify trends. For example, chlorophenyl derivatives may show enhanced antibacterial activity over methoxy-substituted analogs .
- Mechanistic Studies: Use fluorescence polarization or SPR to quantify target binding affinity discrepancies .
Advanced: What methodologies are effective for studying structure-activity relationships (SAR) in this compound class?
- Fragment-Based Design: Synthesize derivatives with incremental modifications (e.g., replacing acetylphenyl with nitro or trifluoromethyl groups) .
- Free-Wilson Analysis: Statistically deconstruct contributions of substituents (e.g., acetyl group’s role in solubility vs. triazolopyridazine’s role in target binding) .
- Crystallography: Solve X-ray structures of ligand-target complexes to identify critical interactions (e.g., hydrogen bonds between pyrazolone carbonyl and active-site residues) .
Basic: How can researchers address stability issues during storage or biological assays?
- Degradation Pathways: Monitor via accelerated stability studies (40°C/75% RH for 4 weeks). Likely pathways include hydrolysis of the methylidene bridge (mitigate with lyophilization and desiccants) .
- Formulation: Use PEG-based matrices or cyclodextrin inclusion complexes to enhance aqueous stability .
Advanced: What strategies improve solubility for in vivo studies without compromising activity?
- Prodrug Design: Introduce phosphate or glycoside groups at the pyrazolone carbonyl .
- Co-Solvent Systems: Test combinations of DMSO, ethanol, and TPGS (e.g., 10% DMSO in saline for intraperitoneal administration) .
- Nanoparticle Encapsulation: Use PLGA nanoparticles (150–200 nm) to enhance bioavailability .
Basic: How can researchers validate target engagement in cellular assays?
- Cellular Thermal Shift Assay (CETSA): Confirm target binding by measuring protein stability shifts post-treatment .
- Knockdown/Rescue Experiments: Use siRNA to silence the putative target and assess compound efficacy loss .
Advanced: What in silico tools predict metabolic pathways and potential toxicity?
- CYP450 Metabolism Prediction: Schrödinger’s Metabolizer identifies likely oxidation sites (e.g., acetyl group hydroxylation) .
- Toxicity Profiling: Tools like ProTox-II predict hepatotoxicity (e.g., alert for triazolopyridazine-related mitochondrial toxicity) .
Advanced: How can researchers design analogs to overcome multidrug resistance (MDR) in cancer or microbial targets?
- Efflux Pump Inhibition: Introduce bulky substituents (e.g., naphthyl groups) to evade P-gp recognition .
- Bioisosteric Replacement: Replace acetylphenyl with sulfonamide to enhance penetration in Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
